molecular formula C15H10ClN3O3 B5867783 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5867783
M. Wt: 315.71 g/mol
InChI Key: RWMMWUXYOQLXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods and has shown potential in different research applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have different biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of specific enzymes such as topoisomerase and HDAC, which are involved in the growth and proliferation of cancer cells. The compound has also been found to induce apoptosis in different cancer cell lines.

Advantages and Limitations for Lab Experiments

The compound has several advantages in lab experiments, including its ease of synthesis and purification. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to investigate the compound's potential as an anti-inflammatory agent. The compound has been found to inhibit the activity of specific enzymes that are involved in inflammation, and further research could explore its potential in treating inflammatory diseases.
Another future direction is to investigate the compound's potential as an anti-microbial agent. The compound has been found to have activity against certain bacteria and fungi, and further research could explore its potential in treating infections.
Conclusion:
In conclusion, 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a promising compound that has shown potential in different research applications. Its ease of synthesis and purification make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in different fields of research.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is achieved through the reaction of 4-chlorobenzyl hydrazine and 3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as acetonitrile or dichloromethane at room temperature. The resulting compound is then purified through column chromatography to obtain a pure product.

Scientific Research Applications

The compound has been studied for its potential in different scientific research applications. One of the significant applications is in the field of medicinal chemistry, where the compound has shown potential as an anti-cancer agent. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in different cancer cell lines.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-12-6-4-10(5-7-12)8-14-17-15(22-18-14)11-2-1-3-13(9-11)19(20)21/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMMWUXYOQLXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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